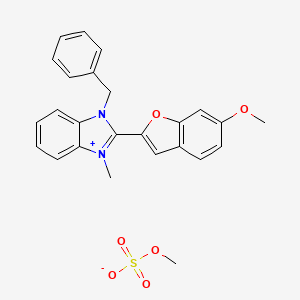
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate: is a complex organic compound that belongs to the benzimidazolium family. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a benzofuran moiety, and a methyl sulfate group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate typically involves multiple steps. One common method includes the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core.
Introduction of Benzofuran Moiety:
Methylation and Sulfation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include strong acids and bases, as well as various organic solvents.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Disrupting Cell Membranes: Affecting the integrity and function of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-, chloride
- 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, acetate
Uniqueness
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate is unique due to its specific structural features, such as the presence of the benzofuran moiety and the methyl sulfate group. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
38582-02-4 |
|---|---|
Molecular Formula |
C24H21N2O2.CH3O4S C25H24N2O6S |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1-benzyl-2-(6-methoxy-1-benzofuran-2-yl)-3-methylbenzimidazol-3-ium;methyl sulfate |
InChI |
InChI=1S/C24H21N2O2.CH4O4S/c1-25-20-10-6-7-11-21(20)26(16-17-8-4-3-5-9-17)24(25)23-14-18-12-13-19(27-2)15-22(18)28-23;1-5-6(2,3)4/h3-15H,16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
IRNXJHLMJQDDEA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(O4)C=C(C=C5)OC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















